

InChIKey and SMILES for 4-(1,3-Benzothiazol-2-yl)phenol

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Compound of Interest

Compound Name: 4-(1,3-Benzothiazol-2-yl)phenol

Cat. No.: B1266075

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Technical Dossier: 4-(1,3-Benzothiazol-2-yl)phenol

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-(1,3-Benzothiazol-2-yl)phenol**, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development, offering key data, experimental context, and structural information to support further investigation and application of this molecule.

Core Chemical Identifiers

The unambiguous identification of a chemical entity is foundational to all research and development efforts. The primary molecular identifiers for **4-(1,3-Benzothiazol-2-yl)phenol** are provided below.

Identifier	Value
InChIKey	ODMDLCWSMSFWCW-UHFFFAOYSA-N ^[1]
SMILES	<chem>C(\c1ccccc1)=N/c1ccc(c(c1)c1nc2ccccc2s1)O</chem>

Physicochemical Properties

A summary of the key physicochemical properties of **4-(1,3-Benzothiazol-2-yl)phenol** is presented in the table below. These parameters are critical for predicting the compound's behavior in various biological and chemical systems.

Property	Value	Unit
Molecular Formula	C13H9NOS[1]	
Molecular Weight	227.28[1]	g/mol
Exact Mass	227.28[1]	g/mol
Melting Point	228.6-229[1]	°C
Boiling Point	418.7[1]	°C at 760 mmHg
Flash Point	207[1]	°C
Density	1.337[1]	g/cm ³
Water Solubility	6.6[1]	µg/mL
XLogP3	3.66890[1]	
PSA	61.36000[1]	
Refractive Index	1.719[1]	

Synthesis and Methodologies

The synthesis of benzothiazole derivatives is a well-established area of organic chemistry, with several methodologies available. A common and effective approach involves the condensation of 2-aminothiophenols with various carboxylic acids or their derivatives.

General Experimental Protocol: Condensation of 2-Aminothiophenol with 4-Hydroxybenzoic Acid

This protocol outlines a representative synthesis for **4-(1,3-Benzothiazol-2-yl)phenol**.

Materials:

- 2-Aminothiophenol
- 4-Hydroxybenzoic acid
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Appropriate solvent (e.g., toluene, xylene, or neat conditions)
- Sodium bicarbonate solution
- Distilled water
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- A mixture of 2-aminothiophenol (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent) is prepared.
- The mixture is added to a reaction vessel containing a dehydrating agent such as polyphosphoric acid.
- The reaction mixture is heated, typically at temperatures ranging from 120°C to 200°C, for several hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice-cold water or a dilute sodium bicarbonate solution to neutralize the acid.
- The resulting precipitate is collected by filtration, washed thoroughly with water, and then dried.
- Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product, **4-(1,3-Benzothiazol-2-yl)phenol**.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C)
- Mass Spectrometry (MS)
- Infrared (IR) Spectroscopy
- Melting Point Analysis

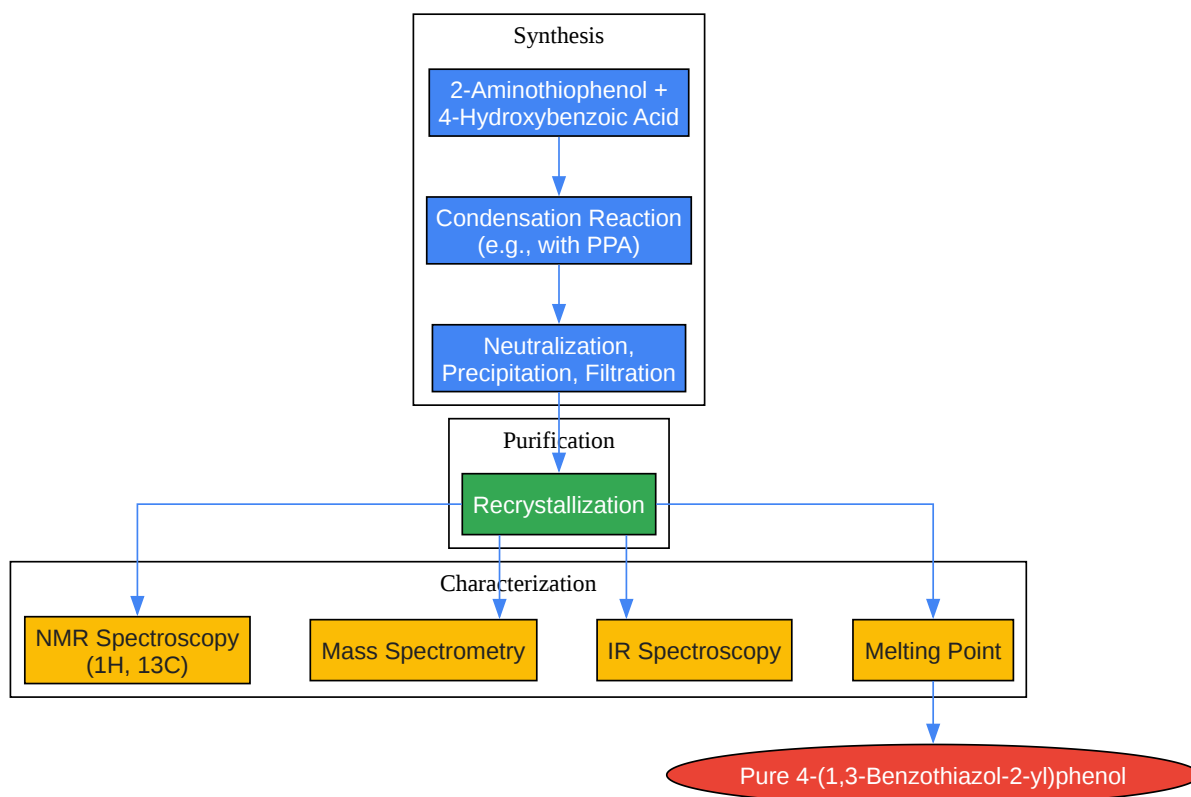
Biological and Pharmacological Context

Benzothiazole derivatives are recognized as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The benzothiazole scaffold is a key pharmacophore in several approved and investigational drugs.

The presence of the phenolic hydroxyl group on the **4-(1,3-Benzothiazol-2-yl)phenol** molecule provides a site for potential hydrogen bonding interactions with biological targets, such as enzymes and receptors. This functional group can also be a site for further chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **4-(1,3-Benzothiazol-2-yl)phenol**.



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References

- 1. echemi.com [echemi.com]
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